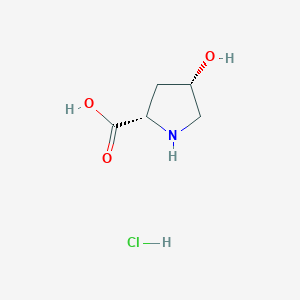

(2S,4S)-4-Hydroxypyrrolidine-2-carboxylic acid hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

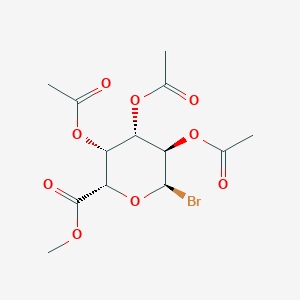

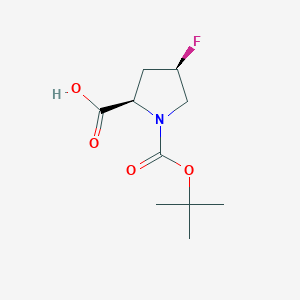

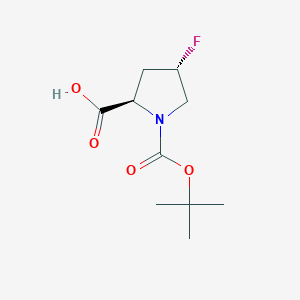

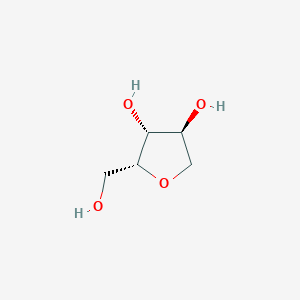

“(2S,4S)-4-Hydroxypyrrolidine-2-carboxylic acid hydrochloride” is a chemical compound with the CAS Number: 441067-49-8. It has a molecular weight of 167.59 and its IUPAC name is (2S,4S)-4-hydroxy-2-pyrrolidinecarboxylic acid hydrochloride .

Synthesis Analysis

The synthesis of similar compounds such as (2R,4R)-4-hydroxyproline and (2S,4S)-4-hydroxyproline has been developed from commercially available starting materials with excellent diastereos-electivity .Molecular Structure Analysis

The InChI code for this compound is 1S/C5H9NO3.ClH/c7-3-1-4(5(8)9)6-2-3;/h3-4,6-7H,1-2H2,(H,8,9);1H/t3-,4-;/m0./s1 .科学的研究の応用

Anticancer Research

Cis-4-Hydroxy-L-Proline Hydrochloride: has been utilized in anticancer research due to its ability to inhibit collagen synthesis. It has shown effects in blocking myotube formation and the expression of sarcomeric myosin heavy chain in murine skeletal muscle cells, which can be relevant in studying cancer cell dynamics and potential treatments .

Biotechnology & Microbial Production

In biotechnology, particularly in microbial cell factories, Cis-4-Hydroxy-L-Proline Hydrochloride is a target for production optimization. Studies have focused on recombinant Escherichia coli expressing L-proline cis-4-hydroxylase for the enhanced production of this compound, which is significant for industrial applications .

Synthesis of Neuroexcitatory Compounds

This compound is a versatile reagent for the synthesis of neuroexcitatory kainoids, which are used in neurological research to understand excitatory processes and could have implications in developing treatments for neurological disorders .

Antifungal Applications

Cis-4-Hydroxy-L-Proline Hydrochloride: is also employed in the synthesis of antifungal echinocandins. These are a class of antifungal drugs that can be used to treat fungal infections, and the compound’s role in their synthesis is crucial .

Muscle Cell Research

The inhibition properties of Cis-4-Hydroxy-L-Proline Hydrochloride on muscle cell formation and differentiation make it a valuable tool in muscle cell research, providing insights into muscle development and potential muscle-related therapies .

Chiral Ligands Synthesis

It is used in the synthesis of chiral ligands for enantioselective ethylation of aldehydes. This application is important in the field of organic chemistry where enantiomerically pure substances are required .

Safety and Hazards

作用機序

- The primary target of this compound is 6-oxocamphor hydrolase . This enzyme plays a crucial role in catalyzing the carbon-carbon bond cleavage of the bicyclic beta-diketone 6-oxocamphor via a retro-Claisen reaction. As a result, it yields the optically active (2R,4S)-beta-campholinic acid .

Target of Action

特性

IUPAC Name |

(2S,4S)-4-hydroxypyrrolidine-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3.ClH/c7-3-1-4(5(8)9)6-2-3;/h3-4,6-7H,1-2H2,(H,8,9);1H/t3-,4-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEJFFQAGTXBSTI-MMALYQPHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1C(=O)O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](CN[C@@H]1C(=O)O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70633586 |

Source

|

| Record name | (4S)-4-Hydroxy-L-proline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70633586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,4S)-4-Hydroxypyrrolidine-2-carboxylic acid hydrochloride | |

CAS RN |

441067-49-8 |

Source

|

| Record name | (4S)-4-Hydroxy-L-proline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70633586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-[2-[(3S)-3-hydroxyocta-1,5-dienyl]-5-oxocyclopenten-1-yl]hept-5-enoic acid](/img/structure/B151238.png)

![methyl 4-amino-2-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate](/img/structure/B151254.png)